molecular formula C12H10N2O4 B12972052 Ethyl 6-nitroquinoline-2-carboxylate

Ethyl 6-nitroquinoline-2-carboxylate

Cat. No.: B12972052
M. Wt: 246.22 g/mol
InChI Key: WIUKOHDEFHXUFH-UHFFFAOYSA-N
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Description

Ethyl 6-nitroquinoline-2-carboxylate is a nitroquinoline derivative intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Quinoline scaffolds, particularly nitroquinolines, are subjects of significant interest in medicinal chemistry due to their diverse biological activities . Scientific literature indicates that 3-nitroquinoline derivatives have been designed and synthesized as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology . These compounds have demonstrated potent anti-proliferative effects in assays against human cancer cell lines, such as epidermoid carcinoma (A-431) and breast cancer (MDA-MB-468), with some derivatives exhibiting inhibitory activity in the nanomolar range . The nitro group on the quinoline core is a key pharmacophore that can form crucial hydrogen bonds within the enzyme's active site, contributing to high binding affinity and inhibitory potency . As a synthetic building block, this compound provides researchers a versatile intermediate for further chemical elaboration, supporting drug discovery efforts aimed at developing new therapeutic agents.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

ethyl 6-nitroquinoline-2-carboxylate

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)11-5-3-8-7-9(14(16)17)4-6-10(8)13-11/h3-7H,2H2,1H3

InChI Key

WIUKOHDEFHXUFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Ethyl Quinoline-2-carboxylate

One classical method involves the nitration of ethyl quinoline-2-carboxylate precursors using mixed acid systems (concentrated nitric acid and sulfuric acid) under controlled low temperatures (0–5 °C) to avoid over-nitration or ring sulfonation. This method selectively introduces the nitro group at the 6-position due to electronic and steric factors inherent in the quinoline ring system.

  • Starting material: Ethyl quinoline-2-carboxylate
  • Reagents: HNO₃ / H₂SO₄ mixture
  • Conditions: 0–5 °C, controlled addition, short reaction times
  • Workup: Quenching with ice water, extraction with organic solvents, purification by recrystallization or chromatography

This method typically yields Ethyl 6-nitroquinoline-2-carboxylate with moderate to good yields (40–60%) depending on reaction optimization and purification techniques.

Cyclization via Diazo Compound Intermediates

A more modern and efficient approach involves the synthesis of ethyl quinoline-2-carboxylates bearing substituents via Rhodium(II)-catalyzed cyclization reactions using halodiazoacetates as key intermediates. This method allows the introduction of the nitro group either before or after ring formation.

  • Key steps:
    • Preparation of halodiazoacetates (X-EDA) by halogenation of ethyl diazoacetate with N-halosuccinimides (NBS, NCS, or NIS) in the presence of DBU at 0 °C.
    • Rh(II)-catalyzed reaction of X-EDA with substituted anilines or indoles to form quinoline derivatives.
  • Catalyst: Rh₂(esp)₂ (Rhodium(II) complex)
  • Solvent: Dichloromethane (CH₂Cl₂)
  • Temperature: 0 °C to room temperature
  • Yields: High yields reported for ethyl quinoline-3-carboxylates (up to 90% for chloro-substituted diazoacetates), with analogous methods applicable for 6-nitro derivatives.

This method offers regioselectivity and functional group tolerance, making it suitable for synthesizing this compound with high purity.

Doebner-Miller Reaction Catalyzed by Iodine

Another reported method involves the Doebner-Miller reaction catalyzed by iodine, which facilitates the condensation of appropriate anilines with α,β-unsaturated esters to form quinoline-2-carboxylates. Subsequent nitration can be performed to introduce the nitro group at the 6-position.

  • Catalyst: Iodine (I₂)
  • Substrates: 2-aminobenzaldehydes or related precursors with ethyl acetoacetate derivatives
  • Conditions: Mild heating, solvent choice varies (e.g., toluene)
  • Advantages: Mild conditions, fewer side products
  • Limitations: Requires post-synthetic nitration step for nitro group installation.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Nitration temperature 0–5 °C Controls regioselectivity and prevents decomposition
Solvent Concentrated acids (H₂SO₄/HNO₃) or CH₂Cl₂ Choice depends on method
Catalyst Rh₂(esp)₂ (for diazo method), I₂ (Doebner-Miller) Catalyst loading typically 1 mol%
Reaction time 30 min to 3 hours Longer times may lead to side reactions
Workup Quenching with NaHCO₃, extraction with EtOAc Purification by silica gel chromatography or recrystallization
Yield range 40–90% Depends on method and substrate purity

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography using dichloromethane/ethyl acetate mixtures or recrystallization from ethanol/water mixtures.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry.
    • ^1H NMR shows characteristic aromatic proton shifts and ethyl ester signals (quartet and triplet).
    • FT-IR confirms ester carbonyl (~1650 cm⁻¹) and nitro group stretches (~1520 and 1340 cm⁻¹).
  • Stability: The nitro group is sensitive to light and heat; storage under inert atmosphere and low temperature is recommended.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Reference
Nitration of ethyl quinoline-2-carboxylate HNO₃/H₂SO₄, 0–5 °C Simple, classical approach 40–60
Rh(II)-catalyzed cyclization via halodiazoacetates Halodiazoacetates, Rh₂(esp)₂, CH₂Cl₂, 0 °C to RT High regioselectivity, functional group tolerance 70–90
Doebner-Miller reaction + nitration Iodine catalyst, α,β-unsaturated esters, nitration post-step Mild conditions, fewer side products 50–70

Research Findings and Notes

  • The Rh(II)-catalyzed method is favored for its high yields and mild conditions, allowing for the synthesis of various substituted quinoline-2-carboxylates including the 6-nitro derivative.
  • Nitration requires careful temperature control to avoid overreaction and degradation of the ester group.
  • Purity of starting materials and catalysts significantly affects yield and selectivity.
  • Analytical data confirm the regioselective introduction of the nitro group at the 6-position without affecting the ester functionality.
  • Industrial scale-up benefits from continuous flow reactors for better temperature and reaction control, improving safety and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of Ethyl 6-nitroquinoline-2-carboxylate and its analogues:

Compound Name Substituents (Positions) Molecular Formula CAS No. Key Properties/Notes
This compound -NO₂ (6), -COOEt (2) C₁₂H₁₀N₂O₄ Not provided Likely high reactivity due to nitro group; ester enhances lipophilicity.
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate () -OCH₃ (6), -COOEt (4), -CH₃ (1), =O (2) C₁₄H₁₅NO₄ Not provided Methoxy (electron-donating) and oxo groups alter electronic profile; dihydro structure may reduce aromaticity .
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate () -Cl (4), -NO₂ (8), -COOEt (3) C₁₂H₉ClN₂O₄ 131548-98-6 Chlorine at 4-position introduces steric hindrance; nitro at 8-position may direct reactivity differently .
Ethyl 6-chloroquinoline-3-carboxylate () -Cl (6), -COOEt (3) C₁₂H₁₀ClNO₂ 1017414-83-3 Chlorine (electron-withdrawing) at 6-position; ester at 3-position may affect molecular packing .
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate () -NHCOCH₃ (6), -Cl (4), -COOMe (2) C₁₃H₁₁ClN₂O₃ 1133115-95-3 Acetamido group enhances hydrogen-bonding potential; methyl ester may reduce metabolic stability compared to ethyl .
Ethyl 6-nitroquinoxaline-2-carboxylate () -NO₂ (6), -COOEt (2) (quinoxaline scaffold) C₁₁H₉N₃O₄ 4244-38-6 Quinoxaline (two adjacent N atoms) vs. quinoline; increased π-deficiency and potential for DNA intercalation .

Electronic and Reactivity Profiles

  • Nitro Group Impact: The nitro group in this compound (6-position) strongly withdraws electrons, making the quinoline ring susceptible to nucleophilic aromatic substitution at positions ortho or para to the nitro group.
  • Ester Position : The 2-carboxylate in the target compound may influence steric interactions differently than 3- or 4-carboxylate derivatives (e.g., ), affecting crystallinity or binding to biological targets .

Hazard and Handling Considerations

  • Ethyl 6-nitroquinoxaline-2-carboxylate () has hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), likely due to its nitro and ester groups .
  • Ethyl 4-chloro-8-nitroquinoline-3-carboxylate () and Methyl 6-acetamido-4-chloroquinoline-2-carboxylate () lack comprehensive toxicity data, emphasizing the need for cautious handling by trained professionals .

Crystallographic and Analytical Insights

  • SHELX software () is widely used for refining crystal structures of such compounds. For example, dihydroquinoline derivatives () may exhibit distinct hydrogen-bonding patterns due to oxo or hydroxyl groups, impacting their solid-state arrangements .

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